Dihydroorotic acid hydrazide
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Overview
Description
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C5H8N4O3 and a molecular weight of 172.14 g/mol . It is an amine derivative and is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxohexahydropyrimidine-4-carbohydrazide typically involves the reaction of N,N′-dimethylurea with dialkyl acetylendicarboxylates in the presence of trialkyl phosphites . This reaction yields alkyl 5-(dialkoxy-phosphoryl)-1,3-dimethyl-2,6-dioxo-hexahydropyrimidine-4-carboxylates. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for 2,6-dioxohexahydropyrimidine-4-carbohydrazide are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxohexahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,6-Dioxohexahydropyrimidine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research indicates its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2,6-dioxohexahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase (DHODH), thereby affecting cellular metabolism . This inhibition can lead to the disruption of nucleotide synthesis, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxohexahydro-4-pyrimidinecarboxylates: These compounds share a similar core structure but differ in their functional groups.
Dihydropyrazole-Carbohydrazide Derivatives: These derivatives exhibit dual activity as antioxidants and anti-proliferative agents.
Uniqueness
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets
Properties
CAS No. |
68453-79-2 |
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Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |
InChI Key |
FFMHGSYVWUODSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NN |
Origin of Product |
United States |
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